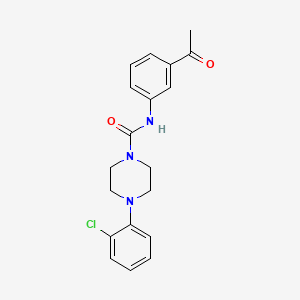
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-2-thienyl)acetamide
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-2-thienyl)acetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential use in scientific research. CTAP is a selective antagonist of the mu-opioid receptor, which is a protein that is involved in pain management and addiction. In
Aplicaciones Científicas De Investigación
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-2-thienyl)acetamide has been used extensively in scientific research to study the mu-opioid receptor and its role in pain management and addiction. This compound has been shown to block the effects of opioids, such as morphine and heroin, on the mu-opioid receptor, making it a useful tool for studying the receptor's function. This compound has also been used to investigate the role of the mu-opioid receptor in reward and reinforcement pathways in the brain. Additionally, this compound has been used to study the effects of chronic pain and inflammation on the mu-opioid receptor.
Mecanismo De Acción
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-2-thienyl)acetamide acts as a selective antagonist of the mu-opioid receptor, meaning that it binds to the receptor and prevents opioids from binding and activating the receptor. The mu-opioid receptor is a G protein-coupled receptor that is involved in pain management and addiction. When opioids bind to the receptor, they activate a signaling pathway that leads to pain relief and feelings of euphoria. This compound blocks this pathway by binding to the receptor and preventing opioids from activating it.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. Studies have shown that this compound can block the analgesic effects of opioids, reduce drug-seeking behavior in addicted animals, and decrease the rewarding effects of drugs of abuse. This compound has also been shown to reduce inflammation and pain in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chloro-6-fluorophenyl)-N-(3-cyano-2-thienyl)acetamide has several advantages for use in lab experiments. It is a highly selective antagonist of the mu-opioid receptor, meaning that it does not interact with other receptors in the brain. This selectivity makes it a useful tool for studying the mu-opioid receptor's function. This compound is also stable and easy to synthesize, making it readily available for use in experiments.
However, there are also some limitations to using this compound in lab experiments. This compound has a short half-life in the body, meaning that it must be administered frequently to maintain its effects. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for 2-(2-chloro-6-fluorophenyl)-N-(3-cyano-2-thienyl)acetamide research. One area of interest is the development of new and more potent mu-opioid receptor antagonists that could be used to treat opioid addiction and chronic pain. Another area of interest is the study of the mu-opioid receptor's role in other physiological processes, such as mood regulation and immune function. Additionally, this compound could be used to investigate the effects of chronic pain and inflammation on the brain and to develop new treatments for these conditions.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(3-cyanothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2OS/c14-10-2-1-3-11(15)9(10)6-12(18)17-13-8(7-16)4-5-19-13/h1-5H,6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVFQMBPIMOQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C=CS2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4185002.png)

![3-phenyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4185015.png)
![2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4185019.png)
![5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185022.png)

![N-benzyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4185033.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4185037.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185060.png)
![1-(methylsulfonyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B4185061.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4185068.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4185084.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarbothioamide](/img/structure/B4185095.png)
